![molecular formula C25H21ClN2O4S B2860468 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-39-5](/img/structure/B2860468.png)
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
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Description
Scientific Research Applications
Anticancer Activity
Compounds with structures similar to 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide have been found to have significant anticancer activity. For instance, a study by Ghorab et al. (2015) showed that certain sulfonamide derivatives exhibited potent anticancer properties against breast and colon cancer cell lines (Ghorab, M. et al., 2015).
Structural Properties and Fluorescence
Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, noting that certain compounds exhibited enhanced fluorescence properties, which could be significant in various scientific applications (Karmakar, A. et al., 2007).
Antiviral Effects
A novel anilidoquinoline derivative closely related to the chemical showed significant antiviral and antiapoptotic effects against Japanese encephalitis in vitro and in animal models, as reported by Ghosh et al. (2008) (Ghosh, J. et al., 2008).
Antimicrobial Activity
Desai et al. (2007) discussed the synthesis of new quinazolines, which were effective as antimicrobial agents. Similar compounds could potentially exhibit similar properties (Desai, N. et al., 2007).
Photosensitized Oxidation
Baciocchi et al. (2008) investigated the photosensitized oxidation of alkyl phenyl sulfoxides, including compounds structurally similar to the one , which could have implications in various chemical processes (Baciocchi, E. et al., 2008).
Hemostatic Activity
Zubkov et al. (2010) synthesized compounds like (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides and found them to have hemostatic activity in vitro (Zubkov, V. et al., 2010).
Molecular Docking Studies
Rajasekaran and Rao (2015) synthesized and characterized quinazolinone analogs for molecular docking studies, offering insights into their potential biological interactions (Rajasekaran, S. & Rao, G. K., 2015).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-4-3-5-19(12-16)27-24(29)15-28-14-23(25(30)21-13-17(2)6-11-22(21)28)33(31,32)20-9-7-18(26)8-10-20/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVXLVRXHVCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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